molecular formula C17H19ClN4O B12937780 4-(4-Chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl)benzamide CAS No. 917895-99-9

4-(4-Chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl)benzamide

Cat. No.: B12937780
CAS No.: 917895-99-9
M. Wt: 330.8 g/mol
InChI Key: BXKOCLQFCDMWGT-UHFFFAOYSA-N
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Description

4-(4-Chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl)benzamide typically involves multiple steps. One common method includes the condensation of 4-chloro-6-(cyclopentylamino)-2-methylpyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-Chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(phenylamino)-2-methylpyrimidine
  • 4-Chloro-6-(cyclohexylamino)-2-methylpyrimidine
  • 4-Chloro-6-(methylamino)-2-methylpyrimidine

Uniqueness

4-(4-Chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl)benzamide is unique due to its specific structural features, such as the presence of a cyclopentylamino group and a benzamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

917895-99-9

Molecular Formula

C17H19ClN4O

Molecular Weight

330.8 g/mol

IUPAC Name

4-[4-chloro-6-(cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide

InChI

InChI=1S/C17H19ClN4O/c1-10-20-15(18)14(11-6-8-12(9-7-11)16(19)23)17(21-10)22-13-4-2-3-5-13/h6-9,13H,2-5H2,1H3,(H2,19,23)(H,20,21,22)

InChI Key

BXKOCLQFCDMWGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)C(=O)N)NC3CCCC3

Origin of Product

United States

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